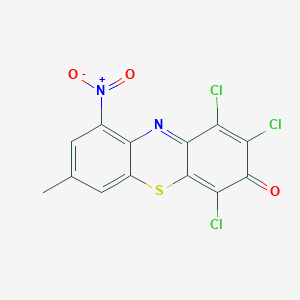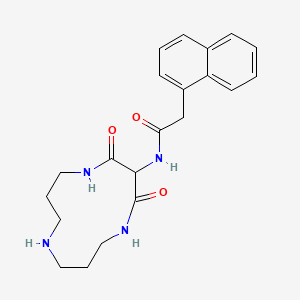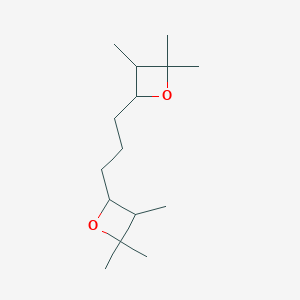
Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl)- is a complex organic compound that features a benzonitrile core substituted with a cyclopentyl-2-propenylamino group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl)- typically involves multi-step organic reactions. One possible route could involve the following steps:
Nitration: Introduction of the nitrile group to the benzene ring.
Substitution: Introduction of the cyclopentyl-2-propenylamino group through nucleophilic substitution.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput reactors, and continuous flow processes.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could yield amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action of benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl)- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance the compound’s metabolic stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile, 4-(cyclopentylamino)-2-(trifluoromethyl)-: Similar structure but lacks the propenyl group.
Benzonitrile, 4-(cyclopentyl-2-propenylamino)-: Similar structure but lacks the trifluoromethyl group.
Benzonitrile, 4-(amino)-2-(trifluoromethyl)-: Similar structure but lacks the cyclopentyl and propenyl groups.
Uniqueness
The unique combination of the cyclopentyl-2-propenylamino and trifluoromethyl groups in benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl)- may confer distinct chemical properties, such as increased lipophilicity, metabolic stability, and specific biological activity.
Propriétés
Numéro CAS |
821776-94-7 |
|---|---|
Formule moléculaire |
C16H17F3N2 |
Poids moléculaire |
294.31 g/mol |
Nom IUPAC |
4-[cyclopentyl(prop-2-enyl)amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C16H17F3N2/c1-2-9-21(13-5-3-4-6-13)14-8-7-12(11-20)15(10-14)16(17,18)19/h2,7-8,10,13H,1,3-6,9H2 |
Clé InChI |
AFEJRUMBSBBQHR-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(C1CCCC1)C2=CC(=C(C=C2)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


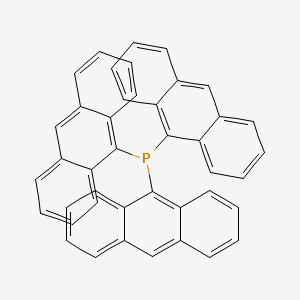
![4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12546525.png)

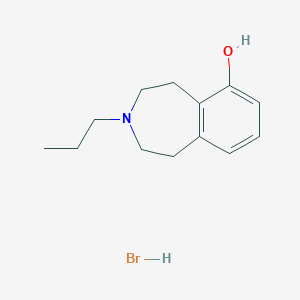
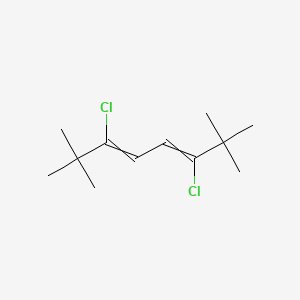

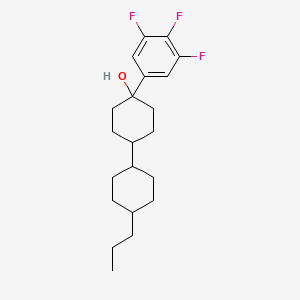

![Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]-](/img/structure/B12546585.png)
![1-[(Iodoacetyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B12546589.png)
